(+)-Muscarine Iodide
Overview
Description
(+)-Muscarine Iodide is a naturally occurring alkaloid that is primarily found in certain species of mushrooms, particularly those belonging to the genus Inocybe and Clitocybe. It is a potent agonist of muscarinic acetylcholine receptors, which are involved in various physiological functions such as smooth muscle contraction, glandular secretion, and modulation of heart rate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Muscarine Iodide typically involves the iodination of muscarine. One common method is the reaction of muscarine with iodine in the presence of a suitable solvent such as methanol or ethanol. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow iodination processes. These methods ensure consistent quality and yield of the product. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(+)-Muscarine Iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deiodinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and cyanides can be used under mild conditions.
Major Products Formed
Oxidation: Formation of muscarine oxides.
Reduction: Formation of deiodinated muscarine.
Substitution: Formation of substituted muscarine derivatives.
Scientific Research Applications
(+)-Muscarine Iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of muscarinic acetylcholine receptors and their role in physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as glaucoma and Alzheimer’s disease.
Industry: Utilized in the development of biosensors and other diagnostic tools.
Mechanism of Action
(+)-Muscarine Iodide exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors. Upon binding, it activates the receptor, leading to a cascade of intracellular events that result in physiological responses such as muscle contraction, glandular secretion, and modulation of heart rate. The primary molecular targets are the M1, M2, M3, M4, and M5 subtypes of muscarinic receptors.
Comparison with Similar Compounds
Similar Compounds
Pilocarpine: Another muscarinic agonist used in the treatment of glaucoma.
Arecoline: A muscarinic agonist found in betel nuts.
Oxotremorine: A synthetic muscarinic agonist used in research.
Uniqueness
(+)-Muscarine Iodide is unique due to its high potency and selectivity for muscarinic receptors. Unlike other muscarinic agonists, it is naturally occurring and has a well-defined structure, making it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.HI/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFYONXEPDMBPE-CTERPIQNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944722 | |
Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2209-02-1, 24570-49-8 | |
Record name | (+-)-Muscarine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002209021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Muscarine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024570498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylammonio)-D-ribo-hexitol iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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